molecular formula C24H23N5O3 B12143807 {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide

{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide

Cat. No.: B12143807
M. Wt: 429.5 g/mol
InChI Key: WXBPNZLZBJRVQP-UHFFFAOYSA-N
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Description

The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide is a complex organic molecule with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route . The reaction conditions often require specific catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide lies in its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H23N5O3/c1-4-11-26-23(30)18-13-19-22(27-21-15(2)6-5-12-28(21)24(19)31)29(20(18)25)14-16-7-9-17(32-3)10-8-16/h4-10,12-13,25H,1,11,14H2,2-3H3,(H,26,30)

InChI Key

WXBPNZLZBJRVQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)C(=O)NCC=C

Origin of Product

United States

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